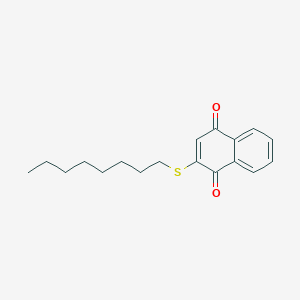
2-(Octylsulfanyl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Octylsulfanyl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones It is characterized by the presence of an octylsulfanyl group attached to the naphthalene ring, specifically at the 2-position, and a quinone moiety at the 1,4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octylsulfanyl)naphthalene-1,4-dione typically involves the introduction of the octylsulfanyl group to the naphthoquinone core. One common method is the nucleophilic substitution reaction where an octylthiol reacts with 2-bromo-1,4-naphthoquinone under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Octylsulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized to form more complex structures.
Reduction: The compound can be reduced to its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound would yield 2-(Octylsulfanyl)naphthalene-1,4-diol.
Scientific Research Applications
2-(Octylsulfanyl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Octylsulfanyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities. The compound may also interact with specific enzymes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound without the octylsulfanyl group.
2-(Methylsulfanyl)naphthalene-1,4-dione: A similar compound with a methylsulfanyl group instead of an octylsulfanyl group.
2-(Octylsulfanyl)benzoquinone: A related compound with a benzoquinone core instead of a naphthoquinone core.
Uniqueness
2-(Octylsulfanyl)naphthalene-1,4-dione is unique due to the presence of the long octylsulfanyl chain, which can influence its solubility, reactivity, and biological activity. This makes it distinct from other naphthoquinones and potentially useful in applications where these properties are advantageous.
Properties
CAS No. |
89478-14-8 |
|---|---|
Molecular Formula |
C18H22O2S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-octylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C18H22O2S/c1-2-3-4-5-6-9-12-21-17-13-16(19)14-10-7-8-11-15(14)18(17)20/h7-8,10-11,13H,2-6,9,12H2,1H3 |
InChI Key |
WCNSNPPKUQKLNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















